10-(tert-Butyldimethylsilyl)-4,6-dichloro-10H-phenoxazine is a chemical compound classified under the category of phenoxazines, which are heterocyclic compounds that contain a phenolic group. This specific compound is characterized by the presence of two chlorine atoms at the 4 and 6 positions and a tert-butyldimethylsilyl group at the 10 position. Its chemical formula is with a molecular weight of 366.36 g/mol. The compound is identified by the CAS number 120033-19-4 and has a purity of 95% .
The synthesis of 10-(tert-butyldimethylsilyl)-4,6-dichloro-10H-phenoxazine typically involves several steps, utilizing various reagents and conditions to achieve the desired product. One common method includes the protection of phenolic hydroxyl groups using tert-butyldimethylsilyl chloride, followed by chlorination reactions to introduce chlorine atoms at the appropriate positions on the phenoxazine ring.
The molecular structure of 10-(tert-butyldimethylsilyl)-4,6-dichloro-10H-phenoxazine can be represented by its SMILES notation: ClC1=CC=CC2=C1OC3=C(Cl)C=CC=C3N2[Si](C)(C(C)(C)C)C
. This notation indicates a complex arrangement where:
This compound can participate in various chemical reactions due to its functional groups:
The reactivity profile of this compound suggests potential applications in organic synthesis as an intermediate for developing more complex molecules.
The mechanism of action for 10-(tert-butyldimethylsilyl)-4,6-dichloro-10H-phenoxazine primarily involves its role as an electrophile in various reactions. The presence of chlorine atoms enhances its electrophilic character, allowing it to engage in nucleophilic attacks from other molecules.
When interacting with nucleophiles, such as amines or thiols, the mechanism typically follows these steps:
The physical and chemical properties are crucial for understanding how this compound behaves in various environments and applications.
10-(tert-Butyldimethylsilyl)-4,6-dichloro-10H-phenoxazine finds applications primarily in scientific research:
The versatility of this compound makes it a valuable building block in various fields of chemistry and materials science.
CAS No.:
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7